![molecular formula C11H13NO3S B2766261 [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate CAS No. 85028-26-8](/img/structure/B2766261.png)

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

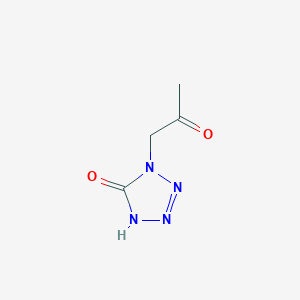

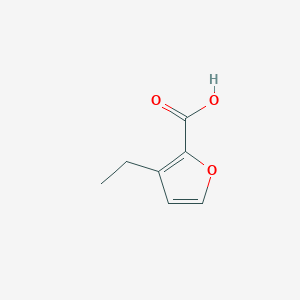

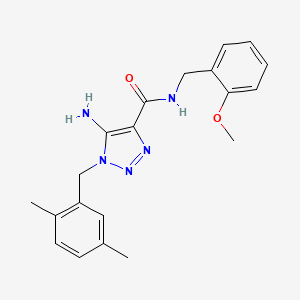

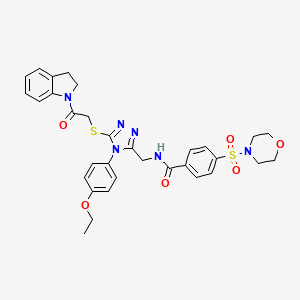

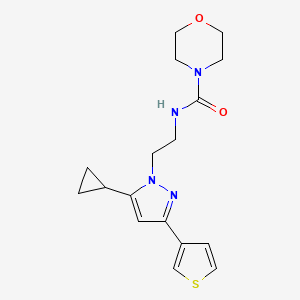

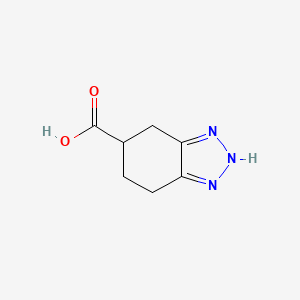

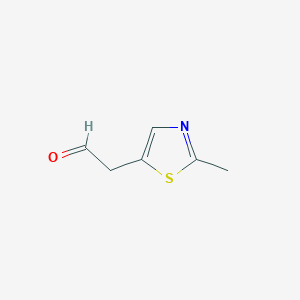

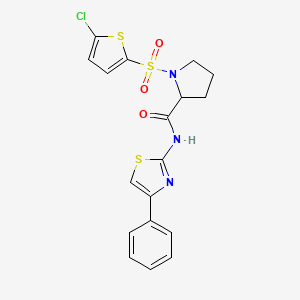

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with an amino methanesulfonate group

Direcciones Futuras

While specific future directions for “[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate” were not found, related compounds like ethyl methanesulfonate (EMS) are being used in plant breeding and fundamental research. The application of EMS mutation breeding combined with genetic engineering is seen as a promising direction for future plant breeding and fundamental research .

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Colistin , are multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter . These bacteria are often resistant to other antibiotics, making Colistin a crucial last-resort treatment .

Mode of Action

Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction disrupts the outer membrane by interacting with molecules called lipopolysaccharides , leading to bacterial cell death .

Biochemical Pathways

The disruption of the bacterial cell membrane affects the integrity of the cell, leading to leakage of intracellular contents and ultimately cell death . This action primarily affects the biochemical pathways associated with cell wall synthesis and maintenance .

Pharmacokinetics

Colistin is administered as its inactive prodrug, colistin methanesulfonate (CMS), which is hydrolyzed in vivo to the active drug . The pharmacokinetics of Colistin are complex due to its large molecular weight and cationic properties at physiological pH, which limit its distribution within the extracellular space . Renal clearance of Colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of Colistin’s action is the effective killing of multidrug-resistant Gram-negative bacteria . This makes it a valuable tool in treating infections caused by these bacteria, particularly when other antibiotics are ineffective .

Action Environment

The efficacy and stability of Colistin can be influenced by various environmental factors. For instance, the presence of divalent cations can decrease its activity, while its activity can be enhanced in an acidic environment . Additionally, resistance to Colistin can develop with misuse or overuse, emphasizing the importance of appropriate use and stewardship .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate typically involves the condensation of 1,2,3,4-tetrahydronaphthalene with an appropriate sulfonating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- 1,2,4-Triazole-containing scaffolds

Uniqueness

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties

Propiedades

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-16(13,14)15-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPRYLNCYFMBBM-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)ON=C1CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O/N=C/1\CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2766180.png)

![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2766198.png)